N-((1H-Imidazol-5-yl)methyl)-1H-pyrazole-5-sulfonamide
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Overview
Description
N-((1H-Imidazol-5-yl)methyl)-1H-pyrazole-5-sulfonamide is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Imidazol-5-yl)methyl)-1H-pyrazole-5-sulfonamide typically involves the following steps:
Imidazole Derivative Synthesis: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Pyrazole Derivative Synthesis: The pyrazole ring is often synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the imidazole derivative with chlorosulfonic acid followed by ammonia.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-((1H-Imidazol-5-yl)methyl)-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions of the rings can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Imidazole-5-sulfonic acid derivatives.
Reduction Products: Reduced imidazole and pyrazole derivatives.
Substitution Products: Various substituted imidazole and pyrazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-((1H-Imidazol-5-yl)methyl)-1H-pyrazole-5-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Imidazole derivatives: Similar compounds include imidazole-5-sulfonic acid and its derivatives.
Pyrazole derivatives: Compounds such as pyrazole-5-carboxylic acid and its derivatives.
Sulfonamide derivatives: Other sulfonamide compounds used in pharmaceuticals and industry.
Uniqueness: N-((1H-Imidazol-5-yl)methyl)-1H-pyrazole-5-sulfonamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to participate in various reactions and form multiple derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H9N5O2S |
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Molecular Weight |
227.25 g/mol |
IUPAC Name |
N-(1H-imidazol-5-ylmethyl)-1H-pyrazole-5-sulfonamide |
InChI |
InChI=1S/C7H9N5O2S/c13-15(14,7-1-2-10-12-7)11-4-6-3-8-5-9-6/h1-3,5,11H,4H2,(H,8,9)(H,10,12) |
InChI Key |
VYLMUBXDUSOEJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)S(=O)(=O)NCC2=CN=CN2 |
Origin of Product |
United States |
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